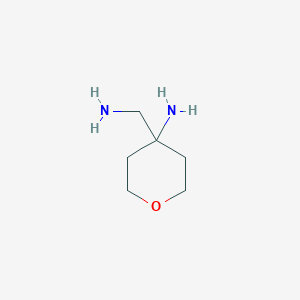

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine

Beschreibung

The exact mass of the compound 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(aminomethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-5-6(8)1-3-9-4-2-6/h1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASGCEYWUQMUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656230 | |

| Record name | 4-(Aminomethyl)oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50289-16-2 | |

| Record name | 4-(Aminomethyl)oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)oxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. Departing from the traditionally favored flat, aromatic structures, the integration of spirocyclic motifs has emerged as a powerful strategy to navigate the complexities of chemical space.[1][2][3] These unique scaffolds, characterized by two rings sharing a single carbon atom, offer a rigid yet conformationally defined framework. This rigidity can pre-organize appended functional groups into optimal orientations for target binding, thereby enhancing potency and selectivity.[4] Furthermore, the inherent three-dimensionality and higher fraction of sp3-hybridized carbons in spirocycles often lead to improved physicochemical properties such as increased solubility and metabolic stability.[4]

Within this promising class of compounds, 4-(aminomethyl)tetrahydro-2H-pyran-4-amine has garnered significant interest as a versatile building block. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, underscoring its value as a privileged scaffold in contemporary drug discovery.

Physicochemical and Structural Properties

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine (CAS No: 50289-16-2) is a spirocyclic diamine featuring a tetrahydropyran ring.[5][6][7] The presence of two primary amine groups, one directly attached to the spirocyclic carbon and the other to a methyl substituent, provides multiple points for synthetic elaboration and interaction with biological targets.

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Formula | C6H14N2O | [5][6] |

| Molecular Weight | 130.19 g/mol | [5][6] |

| Appearance | Clear, colorless to light yellow liquid | [8] |

| Boiling Point | 75 °C (at reduced pressure) | [8] |

| Density | 1.02 g/cm³ | [8] |

| pKa (Predicted) | 10.01 ± 0.29 | [1] |

| XLogP3 (Predicted) | -0.1 | [9] |

Note: pKa and XLogP3 values are based on computational predictions and should be considered as estimates. Experimental determination is recommended for precise measurements.

Synthesis and Reactivity

The synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine is most commonly achieved through the reduction of a nitrile precursor. A frequently employed method involves the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH4).[6]

Representative Synthesis Workflow

Caption: General synthesis workflow for 4-(aminomethyl)tetrahydro-2H-pyran-4-amine.

Detailed Experimental Protocol

Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine from 4-Aminotetrahydro-2H-pyran-4-carbonitrile [6]

-

Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH4) (9.1 g, 240 mmol) in methyl tertiary butyl ether (MTBE) (120 mL) in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), slowly add 4-aminotetrahydro-2H-pyran-4-carbonitrile (10 g, 80 mmol) at room temperature.

-

Reaction Execution: The reaction mixture is then stirred continuously at 40 °C for 2 hours.

-

Work-up: Upon completion, the reaction is carefully quenched by the sequential addition of water (9.1 mL) and a 15% aqueous sodium hydroxide (NaOH) solution (9.1 mL), followed by an additional portion of water (27.3 mL).

-

Isolation: The resulting mixture is stirred for 1 hour, after which the solid byproducts are removed by filtration. The filter cake is washed with MTBE (2 x 20 mL).

-

Purification: The combined filtrates are concentrated under reduced pressure to yield 4-(aminomethyl)tetrahydro-2H-pyran-4-amine. For many applications, this crude product can be used without further purification. For higher purity, vacuum distillation is a suitable method.

Applications in Drug Discovery

The rigid, three-dimensional structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine makes it an attractive scaffold for the development of inhibitors targeting enzymes such as kinases and phosphodiesterases.[2][4][10]

Role as a Privileged Scaffold

Caption: Application of the spirocyclic diamine scaffold in drug development.

Inhibitors of mTOR Kinase

The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers.[11] 4-(Aminomethyl)tetrahydro-2H-pyran has been utilized as a key reagent in the core modification for the discovery of CC214-2, an orally available and selective inhibitor of mTOR kinase.[12] The spirocyclic core helps to position the necessary pharmacophoric elements for effective binding to the kinase active site.

Inhibitors of Phosphodiesterase 10A (PDE10A)

Phosphodiesterase 10A (PDE10A) is highly expressed in the brain and plays a crucial role in neuronal signaling.[13][14][15] Inhibition of PDE10A is being explored as a therapeutic strategy for schizophrenia and other neurological disorders.[13][16][17] 4-(Aminomethyl)tetrahydro-2H-pyran has been employed as a reagent in the development of pyrazoloquinolines as PDE10A inhibitors.[12] The unique geometry of this spirocyclic diamine allows for the synthesis of molecules with the appropriate three-dimensional shape to fit into the PDE10A active site.

Safety and Handling

4-(Aminomethyl)tetrahydro-2H-pyran is classified as a corrosive substance that can cause severe skin burns and eye damage.[18] It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[19] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[5] Store the container tightly closed in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[1]

Conclusion

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine represents a valuable and versatile building block for medicinal chemists. Its inherent three-dimensionality, conformational rigidity, and multiple points for synthetic diversification make it a privileged scaffold for the design of novel therapeutics. As the demand for drug candidates with improved properties continues to grow, the strategic incorporation of spirocyclic diamines like 4-(aminomethyl)tetrahydro-2H-pyran-4-amine will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. (n.d.). Retrieved January 20, 2026, from [Link]

-

Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

-

Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

-

Discovery of natural product inhibitors of phosphodiesterase 10A as novel therapeutic drug for schizophrenia using a multistep virtual screening. (2018). Computational Biology and Chemistry. [Link]

-

(PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, December 10). ResearchGate. [Link]

-

mTOR inhibitors. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminomethyltetrahydropyran. [Link]

-

Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

-

PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? (n.d.). PubMed Central. [Link]

-

A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders. (n.d.). MDPI. [Link]

-

Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs. (n.d.). PubMed. [Link]

-

Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. (2023, January 26). PubMed. [Link]

-

Heteroarylureas with spirocyclic diamine cores as inhibitors of fatty acid amide hydrolase. (n.d.). PubMed. [Link]

-

BORIS Portal. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 4-(Methylamino)tetrahydro-2H-pyran. [Link]

-

(PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, December 10). ResearchGate. [Link]

-

PubChemLite. (n.d.). (4-(aminomethyl)tetrahydro-2h-pyran-4-yl)methanol. [Link]

-

LookChem. (n.d.). Cas 130290-79-8,4-(Aminomethyl)tetrahydro-2H-pyran. [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

- 1. 4-(Aminomethyl)tetrahydro-2H-pyran CAS#: 130290-79-8 [m.chemicalbook.com]

- 2. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 5. 4-(aminomethyl)tetrahydro-2H-pyran-4-amine 97% | CAS: 50289-16-2 | AChemBlock [achemblock.com]

- 6. 4-(AMINOMETHYL)TETRAHYDRO-2H-PYRAN-4-AMINE | 50289-16-2 [chemicalbook.com]

- 7. CAS 130290-79-8 | P612-A-48 | MDL MFCD02179435 | 4-(Aminomethyl)tetrahydro-2H-pyran | SynQuest Laboratories [synquestlabs.com]

- 8. lookchem.com [lookchem.com]

- 9. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]

- 11. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 12. 4-Aminomethyltetrahydropyran [srdpharma.com]

- 13. Discovery of natural product inhibitors of phosphodiesterase 10A as novel therapeutic drug for schizophrenia using a multistep virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4-Aminomethyltetrahydropyran, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 19. echemi.com [echemi.com]

A Comprehensive Technical Guide to 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine: A Versatile Diamine Building Block

This technical guide provides an in-depth analysis of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine, a unique diamine building block with significant potential in medicinal chemistry and materials science. We will explore its molecular structure, physicochemical properties, synthesis, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Saturated Heterocycles in Drug Discovery

The incorporation of saturated heterocyclic scaffolds is a well-established strategy in modern drug design. These motifs, such as the tetrahydropyran ring, offer a departure from flat, aromatic structures, introducing three-dimensionality that can enhance binding affinity, selectivity, and pharmacokinetic properties. The tetrahydropyran ring, in particular, is a favored bioisostere for various functional groups, often improving metabolic stability and aqueous solubility. The compound 4-(aminomethyl)tetrahydro-2H-pyran-4-amine presents a particularly interesting scaffold by incorporating two primary amine functionalities on a single carbon of the tetrahydropyran ring, offering a unique vector for chemical elaboration.

Molecular Structure and Physicochemical Properties

The defining feature of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine is the geminal substitution of an amine and an aminomethyl group at the C4 position of the tetrahydropyran ring. This arrangement creates a sterically defined and functionally rich core.

Molecular Structure

The molecular structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine is depicted below. The tetrahydropyran ring typically adopts a chair conformation, with the substituents at the C4 position occupying axial and equatorial positions.

Caption: Synthetic workflow for 4-(aminomethyl)tetrahydro-2H-pyran-4-amine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine. [1] Materials:

-

4-Aminotetrahydro-2H-pyran-4-carbonitrile

-

Lithium Aluminium Hydride (LiAlH4)

-

Methyl tertiary butyl ether (MTBE)

-

Water (H2O)

-

15% aqueous Sodium Hydroxide (NaOH) solution

Procedure:

-

To a suspension of LiAlH4 (3 equivalents) in MTBE, slowly add 4-aminotetrahydro-2H-pyran-4-carbonitrile (1 equivalent) at room temperature.

-

Stir the reaction mixture continuously at 40°C for 2 hours.

-

After the reaction is complete, quench the reaction by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then water again.

-

Continue stirring the mixture for 1 hour.

-

Filter the reaction mixture and wash the filter cake with MTBE.

-

Combine the filtrates and concentrate under vacuum to obtain 4-(aminomethyl)tetrahydro-2H-pyran-4-amine. The product can often be used in subsequent reactions without further purification. [1] Self-Validating System: The success of this synthesis can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the product. The final product can be characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Potential Applications in Research and Drug Development

While specific applications of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in several areas:

-

Medicinal Chemistry: The two primary amine groups provide handles for the introduction of various substituents, allowing for the construction of diverse chemical libraries for screening against biological targets. The geminal diamine motif can be used to create rigidified structures or to interact with specific biological targets. The tetrahydropyran core can improve the pharmacokinetic profile of drug candidates.

-

Asymmetric Synthesis: The diamine functionality can serve as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

-

Materials Science: The ability of the two amine groups to form multiple hydrogen bonds suggests potential applications in the development of polymers, supramolecular assemblies, and functional materials.

Conclusion

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is a valuable and synthetically accessible chemical entity. Its unique geminal diamine substitution on a saturated heterocyclic core makes it an attractive building block for the development of novel therapeutics and functional materials. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its potential in various scientific disciplines. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the importance of compounds like 4-(aminomethyl)tetrahydro-2H-pyran-4-amine in innovative research and development is set to increase.

References

Sources

A Technical Guide to 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine: Synthesis, Properties, and Potential in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine (CAS 50289-16-2), a geminal diamine built upon the privileged tetrahydropyran (THP) scaffold. We will begin by clarifying its distinct identity from the structurally related and more frequently cited monoamine, (tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8). This guide will then detail a robust laboratory-scale synthesis, outline its physicochemical properties, and discuss its potential as a versatile building block in modern drug discovery. The narrative is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into leveraging this compound's unique structural features.

Compound Identification and Structural Clarification

In medicinal chemistry, precise structural identification is paramount. The topic of this guide, 4-(aminomethyl)tetrahydro-2H-pyran-4-amine , is a specific geminal diamine. It is often confused with a related monoamine derivative due to their similar nomenclature. It is critical to distinguish between these two entities, as their reactivity and application profiles differ significantly.

-

Primary Compound of Interest: 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is characterized by a tetrahydropyran ring where the C4 position is substituted with both a primary amine (-NH₂) and an aminomethyl group (-CH₂NH₂).

-

Related Monoamine Analog: (Tetrahydro-2H-pyran-4-yl)methanamine, also known as 4-aminomethyltetrahydropyran, features only an aminomethyl group at the C4 position.

The presence of two distinct amine functionalities on the same carbon atom in our primary compound offers unique opportunities for its use as a chemical scaffold or linker, which will be explored in a later section.

Physicochemical and Identity Data

The following table summarizes the key identification and property data for both the primary diamine and its monoamine analog for direct comparison.

| Property | 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine | (Tetrahydro-2H-pyran-4-yl)methanamine |

| Structure | ||

| IUPAC Name | 4-(aminomethyl)tetrahydro-2H-pyran-4-amine[1] | (oxan-4-yl)methanamine[2] |

| CAS Number | 50289-16-2[1][3][4] | 130290-79-8[2][5][6] |

| Molecular Formula | C₆H₁₄N₂O[1] | C₆H₁₃NO[5][6][7] |

| Molecular Weight | 130.19 g/mol [1] | 115.17 g/mol [2][5][6] |

| Appearance | Data not widely available | Clear colorless liquid[5][8][9] |

| Boiling Point | Data not widely available | ~75 °C[5][8][9] or 180.1 °C @ 760 mmHg[6] |

| Density | Data not widely available | ~1.02 g/cm³[5][9] |

| Primary Hazards | Harmful if swallowed, Causes skin irritation[4] | Causes severe skin burns and eye damage[2][9] |

Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine

The synthesis of the target diamine can be efficiently achieved through the reduction of a nitrile precursor. This method is robust and leverages a common transformation in organic chemistry.

Synthetic Rationale and Mechanism

The selected synthesis involves the reduction of 4-aminotetrahydro-2H-pyran-4-carbonitrile using a powerful hydride reducing agent, Lithium Aluminum Hydride (LiAlH₄)[3]. LiAlH₄ is exceptionally well-suited for this transformation as it can reduce the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) without affecting the existing amine or the ether linkage within the tetrahydropyran ring. The reaction proceeds via nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile, followed by workup to yield the final diamine product.

Synthesis Workflow Diagram

Caption: Potential applications stemming from the unique diamine scaffold.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. The available data indicates that both the diamine and its monoamine analog require careful handling.

| Compound | GHS Pictogram(s) | Hazard Statements | Key Precautionary Phrases |

| 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine | GHS07 (Harmful/Irritant) | H302: Harmful if swallowed. H315: Causes skin irritation. [4] | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. [10] |

| (Tetrahydro-2H-pyran-4-yl)methanamine | GHS05 (Corrosion), GHS07 (Harmful/Irritant) | H314: Causes severe skin burns and eye damage. [2][9]H302: Harmful if swallowed. [2] | P260: Do not breathe vapors. P280: Wear protective gloves/clothing/eye protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2][7][9] |

Conclusion

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is a distinct chemical entity with significant, yet largely untapped, potential in medicinal chemistry and materials science. Its straightforward synthesis from a nitrile precursor and the presence of two strategically placed amine groups on a privileged tetrahydropyran scaffold make it an attractive building block for creating complex and functionally diverse molecules. While its monoamine analog has already been successfully integrated into advanced drug discovery programs, the unique properties of the diamine present new opportunities for innovation. It is hoped that this guide will serve as a valuable resource for scientists looking to explore the utility of this promising compound in their research endeavors.

References

-

4-Aminomethyltetrahydropyran | CAS#:130290-79-8. Chemsrc. [Link]

-

4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8. Home Sunshine Pharma. [Link]

-

4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210. PubChem. [Link]

Sources

- 1. 4-(aminomethyl)tetrahydro-2H-pyran-4-amine 97% | CAS: 50289-16-2 | AChemBlock [achemblock.com]

- 2. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(AMINOMETHYL)TETRAHYDRO-2H-PYRAN-4-AMINE | 50289-16-2 [chemicalbook.com]

- 4. 4-(AMINOMETHYL)TETRAHYDRO-2H-PYRAN-4-AMINE | 50289-16-2 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]

- 7. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 8. 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. echemi.com [echemi.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine (CAS 50289-16-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine, registered under CAS number 50289-16-2, is a versatile diamine building block incorporating a tetrahydropyran scaffold. Its unique structural features, including a geminal diamine arrangement on a cyclic ether, make it a valuable synthon in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and commercial availability, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine are summarized in the table below, providing a critical foundation for its application in experimental design. The molecule's moderate lipophilicity, as indicated by its logarithmic partition coefficient, alongside its polar surface area, suggests its potential for favorable pharmacokinetic profiles in drug candidates.

| Property | Value | Source |

| CAS Number | 50289-16-2 | [1][2] |

| IUPAC Name | 4-(aminomethyl)oxan-4-amine | [1] |

| Synonyms | 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine, 2H-Pyran-4-methanamine, 4-aminotetrahydro- | [1] |

| Molecular Formula | C₆H₁₄N₂O | [1][3] |

| Molecular Weight | 130.19 g/mol | [1] |

| Exact Mass | 130.111 amu | [1] |

| Polar Surface Area | 61.27 Ų | [1] |

| LogP (octanol-water partition coefficient) | 0.854 | [1] |

| SMILES | C1COCCC1(CN)N | [1] |

| InChI Key | QASGCEYWUQMUCV-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥97% | [3] |

| Appearance | Refer to Certificate of Analysis (COA) | [4] |

| Storage | Store in a dry, dark, and ventilated place. | [4] |

Synthesis and Reaction Pathways

A prevalent and scalable method for the synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine involves the reduction of 4-aminotetrahydro-2H-pyran-4-carbonitrile. This process is favored for its efficiency and operational simplicity.

Reductive Amination of a Nitrile Precursor

A common synthetic route is the reduction of 4-aminotetrahydro-2H-pyran-4-carbonitrile using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Experimental Protocol: Synthesis via LiAlH₄ Reduction [2]

Materials:

-

4-Aminotetrahydro-2H-pyran-4-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

15% aqueous Sodium Hydroxide (NaOH) solution

Procedure:

-

In a suitable reaction vessel, a suspension of LiAlH₄ (9.1 g, 240 mmol) in MTBE (120 mL) is prepared at room temperature.

-

4-Aminotetrahydro-2H-pyran-4-carbonitrile (10 g, 80 mmol) is slowly added to the suspension.

-

The reaction mixture is stirred continuously at 40°C for 2 hours.

-

Upon completion, the reaction is carefully quenched by the sequential addition of water (9.1 mL), 15% aqueous NaOH solution (9.1 mL), and finally water (27.3 mL).

-

The mixture is stirred for an additional hour.

-

The resulting solid is removed by filtration, and the filter cake is washed with MTBE (2 x 20 mL).

-

The filtrates are combined and concentrated under vacuum to yield the crude product, 4-(aminomethyl)tetrahydro-2H-pyran-4-amine. The product can often be used in subsequent reactions without further purification.[2]

Caption: Synthesis workflow for 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine.

Applications in Research and Drug Development

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine serves as a crucial building block in the synthesis of a variety of organic molecules, including pharmaceuticals and polymers.[1] Its bifunctional nature allows for diverse chemical modifications, making it a valuable scaffold for creating libraries of compounds for biological screening.

In the context of drug development, this compound and its derivatives have been investigated for their interactions with various biological targets. Notably, it has been identified as a component in molecules designed as selective inhibitors of the mTOR kinase pathway, which is a key regulator of cell growth and metabolism.[1] Furthermore, it has been implicated in the development of compounds that interact with phosphodiesterase 10A (PDE10A), suggesting potential applications in neurological and psychiatric disorders.[1] The mechanism of action is highly dependent on the final molecular structure, but can involve enzyme inhibition, receptor activation, or modulation of signaling pathways.[1]

Commercial Availability

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is available from a range of chemical suppliers. Researchers can procure this compound in various quantities to suit their research and development needs.

Selected Suppliers:

-

AK Scientific[5]

-

Advanced ChemBlocks Inc.[3]

-

American Custom Chemicals Corporation[2]

-

Arctom[6]

-

Benchchem[1]

-

Block Chemical Technology (Shanghai) Co., Ltd.[2]

-

Hangzhou Milestone Pharmtech Co., Ltd.[2]

-

Hangzhou MolCore BioPharmatech Co.,Ltd.[2]

-

Heze Xingda Pharmaceutical Technology Co., Ltd.[2]

-

Jilin Haofei Import and Export Trade Co., Ltd.[4]

-

Shandong Welt Chem. Co.,Ltd.[2]

-

Toronto Research Chemicals (TRC)[2]

Conclusion

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine (CAS 50289-16-2) is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its well-defined synthesis and the commercial availability of the compound make it an accessible building block for a wide range of research applications. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary technical information to effectively utilize this compound in their work.

References

-

CAS NO. 50289-16-2 | 4-(Aminomethyl)tetrahydro-2H... - Arctom. (n.d.). Retrieved from [Link]

-

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol | CAS#:783303-73-1... (n.d.). Retrieved from [Link]

-

U.S. FDA Clears Investigational New Drug Application for a Phase 1/2 Study of OBI-902, a TROP2 Targeting ADC. (2025, May 1). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(AMINOMETHYL)TETRAHYDRO-2H-PYRAN-4-AMINE | 50289-16-2 [chemicalbook.com]

- 3. 4-(aminomethyl)tetrahydro-2H-pyran-4-amine 97% | CAS: 50289-16-2 | AChemBlock [achemblock.com]

- 4. 4-(AMINOMETHYL)TETRAHYDRO-2H-PYRAN-4-AMINE CAS NO.50289-16-2, CasNo.50289-16-2 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 5. Search Results - AK Scientific [aksci.com]

- 6. arctomsci.com [arctomsci.com]

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine: A Spirocyclic Diamine Building Block for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemistry towards the exploration of complex, three-dimensional molecular architectures. Saturated heterocyclic scaffolds, particularly those incorporating spirocyclic centers, have emerged as powerful tools for navigating challenging biological targets. This guide provides a comprehensive technical overview of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine, a unique spirocyclic diamine building block. We will explore its structural attributes, propose robust synthetic strategies, and discuss its potential applications in drug discovery, grounded in the established value of both tetrahydropyran and spiro-diamine motifs in contemporary medicinal chemistry.

The Strategic Value of Saturated Heterocycles in Drug Design

The design of small molecule drugs has undergone a paradigm shift, moving away from flat, aromatic-rich structures towards molecules with greater three-dimensionality (sp³-richness). This shift is a direct response to the need for compounds with superior physicochemical properties and the ability to interact with the complex, nuanced topographies of protein binding sites.

-

The Tetrahydropyran (THP) Moiety: The tetrahydropyran ring is a privileged scaffold in medicinal chemistry.[1] Its inclusion in a molecule often confers several benefits, including enhanced metabolic stability, improved aqueous solubility, and a lower tendency for off-target activity compared to its aromatic counterparts.[2] The THP ring serves as a versatile, non-planar scaffold that can position substituents in precise spatial orientations.[1][2]

-

Spirocyclic Diamine Scaffolds: Spirocycles, which contain two rings connected by a single common atom, offer a high degree of conformational rigidity.[3] When this spiro-center is functionalized, as in spirocyclic diamines, it creates a rigid framework that projects amine vectors in well-defined directions.[4] This structural constraint is highly advantageous for optimizing ligand-receptor interactions and exploring new chemical space.[5]

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine merges these two powerful concepts, offering a pre-validated heterocyclic core (THP) with the rigid, three-dimensional presentation of two distinct amine functionalities from a spiro-center.

Structural Features & Physicochemical Properties

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is a geminal diamine situated on a tetrahydropyran ring. Its structure is characterized by a quaternary spiro-carbon at the C4 position, which is shared by the THP ring and the two amine-containing substituents.

Key Structural Attributes:

-

Spirocyclic Core: Provides conformational rigidity, reducing the entropic penalty upon binding to a biological target.

-

Distinct Amine Functionalities: It possesses a primary amine directly attached to the spiro-center and a second primary amine separated by a methylene spacer (an aminomethyl group). These two amines exhibit different steric and electronic environments, opening the door for selective functionalization.

-

sp³-Rich Character: The fully saturated framework enhances its three-dimensional character and contributes to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for the parent compound and related structures.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₁₄N₂O | - |

| Molecular Weight | 130.19 g/mol | - |

| Appearance | Clear Liquid (Predicted) | Based on similar structures[6] |

| Boiling Point | ~180-200 °C (Predicted) | Extrapolated from related amines[7] |

| XLogP3 | -1.5 to -1.0 (Predicted) | Indicative of high hydrophilicity |

| pKa₁ (Aminomethyl) | ~10.0 (Predicted) | Similar to other primary alkylamines[7] |

| pKa₂ (Ring Amine) | ~9.5 (Predicted) | Slightly lower due to steric hindrance |

Synthesis Strategies and Methodologies

A robust and scalable synthesis is critical for the utility of any building block. While multiple routes to spirocyclic diamines exist[8][9], a highly efficient pathway to 4-(aminomethyl)tetrahydro-2H-pyran-4-amine can be envisioned starting from the commercially available Tetrahydro-4H-pyran-4-one. The proposed strategy leverages a modified Strecker synthesis followed by nitrile reduction.

Retrosynthetic Analysis

The key challenge is the installation of two distinct C-N bonds at a single quaternary center. A retrosynthetic disconnection of the aminomethyl group via a nitrile intermediate simplifies the problem to the formation of an α-aminonitrile from a ketone precursor.

Caption: Retrosynthetic analysis of the target diamine.

Proposed Synthetic Workflow

The forward synthesis is a two-step process designed for efficiency and scalability.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-4-cyanotetrahydro-2H-pyran

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve sodium cyanide (1.2 eq.) and ammonium chloride (1.5 eq.) in deionized water. Cool the solution to 0-5 °C in an ice bath.

-

Reagent Addition: Dissolve Tetrahydro-4H-pyran-4-one (1.0 eq.) in methanol and add it to the addition funnel. Add the ketone solution dropwise to the stirred cyanide solution over 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by TLC or LC-MS.

-

Workup and Isolation: Extract the reaction mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude α-aminonitrile can often be used in the next step without further purification.

Step 2: Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine (via LiAlH₄ Reduction)

-

Reaction Setup: In a dry three-necked flask under an inert nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Reagent Addition: Dissolve the crude 4-amino-4-cyanotetrahydro-2H-pyran from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: The reaction is highly exothermic. Maintain the temperature below 10 °C during addition.

-

Reaction: After addition, slowly warm the reaction to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by LC-MS).

-

Quenching and Isolation: Cool the reaction back to 0 °C. Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Purification: Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude diamine. Purification can be achieved by vacuum distillation or crystallization as a salt (e.g., dihydrochloride).

Applications in Drug Discovery

The true value of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine lies in its role as a versatile scaffold for library synthesis. The two distinct amine handles allow for orthogonal or sequential functionalization to explore chemical space efficiently.

Library Generation Workflow

The differential reactivity and steric hindrance of the two amines can be exploited for selective derivatization, enabling the creation of diverse compound libraries from a single core.

Caption: Scaffold decoration strategy for library synthesis.

Case Studies and Therapeutic Potential

While this specific building block may be novel, its constituent parts have proven their worth in numerous drug discovery programs.

-

CNS Disorders: Spirocyclic diamines have been successfully employed in the design of agents targeting the central nervous system.[5] For example, novel aryl-spirocyclic diamine derivatives have shown potential as multimodal antidepressants by inhibiting monoamine reuptake.[5] The rigid conformation of the spiro-THP-diamine core is ideal for targeting neurotransmitter transporters and receptors where precise pharmacophore presentation is key.

-

Oncology and Metabolic Disease: The related building block, 4-aminomethyltetrahydropyran, has been used in the development of selective mTOR kinase inhibitors (CC214-2) and phosphodiesterase 10A (PDE10A) inhibitors for treating schizophrenia.[6][7][10] This highlights the acceptance and utility of the aminomethyl-THP fragment in optimizing drug candidates for oral availability and metabolic stability. The addition of the second amine handle in our target scaffold provides an extra vector for modification, potentially improving potency or tailoring physical properties.

-

Inflammatory Pain: The (tetrahydro-2H-pyran-4-yl)methyl fragment is a key component of GW842166X, a selective CB2 receptor agonist developed for treating inflammatory pain.[11] This demonstrates the value of the scaffold in creating potent and selective ligands for G-protein coupled receptors.

Conclusion and Future Outlook

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine represents a next-generation building block that combines the favorable properties of the tetrahydropyran ring with the structural rigidity and synthetic versatility of a spirocyclic diamine. Its sp³-rich, three-dimensional architecture is well-suited to the demands of modern drug discovery, offering a robust platform for creating novel molecules capable of addressing complex biological targets. The proposed synthetic route is efficient and relies on established chemical transformations, making this scaffold readily accessible. As drug development professionals continue to explore beyond flat chemical space, building blocks like this will be instrumental in unlocking new therapeutic possibilities.

References

- Vertex AI Search. (2024).

-

ResearchGate. (2025). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

-

ResearchGate. (n.d.). Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and.... [Link]

-

Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

-

Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

-

PubMed. (2025). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. [Link]

-

PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....

- Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.

-

Home Sunshine Pharma. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. [Link]

-

Chemsrc. (2025). 4-Aminomethyltetrahydropyran | CAS#:130290-79-8. [Link]

-

PubChem. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran | C6H13NO | CID 2773210. [Link]

-

ACS Publications. (n.d.). Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779, a Small-Molecule Nonpeptide CCR5 Antagonist. [Link]

-

PubMed. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]

-

PubChem. (n.d.). 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950. [Link]

- DergiPark. (n.d.). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline.

- Google Patents. (n.d.). US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds.

- Googleapis.com. (2018). (12)

- Regulations.gov. (2021).

Sources

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 8. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Aminomethyltetrahydropyran [srdpharma.com]

- 11. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential applications of novel tetrahydropyran derivatives in medicinal chemistry

Whitepaper: The Tetrahydropyran Moiety as a Cornerstone in Modern Drug Discovery

A Senior Application Scientist's Guide to a Privileged Scaffold

Abstract: The tetrahydropyran (THP) ring system, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique stereochemical and physicochemical properties—acting as a flexible, low-reactivity, and metabolically stable surrogate for other chemical groups—have cemented its role in the design of novel therapeutics. This technical guide provides an in-depth analysis of the THP moiety's applications across diverse therapeutic areas, from oncology to infectious diseases. We will dissect the structure-activity relationships (SAR) of key clinical candidates, detail robust synthetic methodologies for their preparation, and offer insights into the future trajectory of THP-based drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Ascendancy of the Tetrahydropyran Scaffold in Medicinal Chemistry

The strategic incorporation of the tetrahydropyran (THP) ring into drug candidates is a testament to its remarkable utility in modulating pharmacokinetic and pharmacodynamic properties. Unlike its aromatic counterpart, pyran, the saturated THP ring offers a three-dimensional architecture that allows for precise spatial orientation of substituents, enabling high-affinity interactions with complex biological targets. Its oxygen atom can serve as a hydrogen bond acceptor, while the aliphatic carbon backbone provides a scaffold for hydrophobic interactions, all while maintaining a low propensity for metabolic degradation.

The THP moiety is often employed as a metabolically stable replacement for more labile groups like substituted phenyl rings or acyclic ethers. This bioisosteric substitution can lead to significant improvements in a compound's metabolic profile, reducing clearance rates and enhancing oral bioavailability. Furthermore, the conformational flexibility of the THP ring, which predominantly exists in a stable chair conformation, allows medicinal chemists to fine-tune the topology of a molecule to optimize target engagement and minimize off-target effects.

Therapeutic Applications of Novel Tetrahydropyran Derivatives

The versatility of the THP scaffold is evident in its presence across a wide spectrum of clinically approved drugs and investigational agents.

Oncology: Targeting Key Signaling Pathways

In cancer therapy, THP derivatives have been instrumental in the development of highly selective kinase inhibitors.

Case Study: Sotorasib (Lumakras™) - A Covalent KRAS G12C Inhibitor

Sotorasib represents a landmark achievement in targeting one of the most challenging oncogenic proteins, KRAS. The drug's structure features a critical tetrahydropyran ring that plays a pivotal role in its binding and overall profile.

-

Mechanism of Action: Sotorasib covalently and irreversibly binds to the cysteine residue at position 12 of the mutated KRAS G12C protein. This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway and suppressing tumor cell proliferation. The THP moiety is strategically positioned to form a hydrogen bond with the backbone of His95, anchoring the molecule in the switch-II pocket of the protein.

-

Signaling Pathway Targeted by Sotorasib:

Caption: Sotorasib inhibits the active KRAS G12C protein, blocking downstream MAPK signaling.

-

Structure-Activity Relationship (SAR) Insights:

The development of Sotorasib involved extensive optimization, with the THP ring being a key modulator of potency and pharmacokinetics.

| R-Group Modification on THP Scaffold | Impact on Activity/Property | Rationale |

| THP Ring | Essential for Potency | Forms a critical hydrogen bond with His95, providing a strong anchor point in the binding pocket. |

| Hydroxyl (-OH) on THP | Increased Potency & Solubility | The hydroxyl group can form an additional hydrogen bond with the protein backbone, enhancing binding affinity and improving aqueous solubility. |

| Chiral Center on THP | Stereochemistry is Crucial | The specific stereoisomer of the substituted THP ring is vital for optimal fitting into the chiral binding pocket of KRAS G12C. |

| Acrylamide Warhead | Covalent Bond Formation | The electrophilic acrylamide group is positioned to react specifically with the Cys12 residue, ensuring irreversible inhibition. |

Infectious Diseases: Novel Antiviral and Antibacterial Agents

THP derivatives are also prevalent in the development of anti-infective agents, where they contribute to target binding and favorable drug-like properties.

Case Study: Maraviroc (Selzentry®) - An HIV-1 Entry Inhibitor

Maraviroc is a first-in-class chemokine receptor antagonist used in the treatment of HIV-1 infection. Its complex structure includes a tropane nucleus, but its development involved intermediates and analogues featuring heterocyclic systems like tetrahydropyran, highlighting the exploration of such scaffolds in optimizing antiviral activity. While the final molecule does not contain a THP ring, the principles of using rigid scaffolds to control conformation are highly relevant.

A more direct example is found in inhibitors of bacterial enzymes.

Case Study: Bedaquiline (Sirturo™) - A Diarylquinoline for Tuberculosis

While not a THP derivative itself, the search for novel anti-tuberculosis agents has led to the exploration of THP-containing molecules that target bacterial enzymes like InhA, an enoyl-ACP reductase essential for mycolic acid synthesis in Mycobacterium tuberculosis. The THP ring in these investigational compounds often serves to improve solubility and cell permeability, crucial properties for combating intracellular pathogens.

Key Synthetic Strategies for Tetrahydropyran Ring Construction

The efficient and stereocontrolled synthesis of substituted tetrahydropyrans is a critical challenge in medicinal chemistry. Several robust methodologies have been developed to address this need.

Intramolecular Williamson Ether Synthesis

This classical method involves the cyclization of a halo-alcohol. The reaction is typically promoted by a base and is effective for forming simple THP rings.

-

Protocol: Synthesis of Tetrahydropyran-4-ol

-

Starting Material: 1,5-Dichloropentan-3-ol.

-

Reagent: Sodium Hydride (NaH, 1.2 equivalents) in anhydrous Tetrahydrofuran (THF).

-

Procedure: a. Dissolve the starting material in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon). b. Cool the solution to 0 °C in an ice bath. c. Add NaH portion-wise over 15 minutes. (Caution: NaH is highly reactive and generates flammable H₂ gas). d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by Thin Layer Chromatography (TLC). f. Upon completion, carefully quench the reaction by the slow addition of water. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

-

-

Reaction Workflow Diagram:

Caption: Workflow for Intramolecular Williamson Ether Synthesis.

Oxa-Michael (Conjugate) Addition

The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound is a powerful method for constructing functionalized THP rings, often with excellent diastereoselectivity.

-

Principle: A tethered alcohol attacks the β-position of an electron-deficient alkene (e.g., an enone or enoate), leading to a 6-endo-trig cyclization. The reaction can be catalyzed by either acid or base.

-

Key Advantages:

-

Stereocontrol: The stereochemistry of existing centers in the starting material can direct the formation of new stereocenters during cyclization.

-

Functional Group Tolerance: The reaction is compatible with a wide range of functional groups.

-

Hetero-Diels-Alder Reaction

The [4+2] cycloaddition between a diene and a carbonyl compound (the dienophile) is one of the most elegant methods for synthesizing dihydropyran rings, which can then be easily reduced to the desired tetrahydropyran.

-

Principle: This reaction forms two new carbon-oxygen bonds and up to four new stereocenters in a single, highly stereospecific step. Lewis acid catalysis is often employed to accelerate the reaction and control selectivity.

Future Perspectives and Challenges

The future of THP derivatives in medicinal chemistry remains bright. The focus is shifting towards more complex, stereochemically rich THP scaffolds. The development of novel catalytic, enantioselective methods for their synthesis is a key area of ongoing research. These advanced synthetic tools will allow for the exploration of previously inaccessible chemical space.

Challenges:

-

Stereoselective Synthesis: The creation of THP rings with multiple, well-defined stereocenters remains a significant synthetic hurdle.

-

Scalability: Many academic methods for THP synthesis are not readily scalable for industrial production, requiring further process development.

-

"Flat-Land" to "3D-Space": While the THP ring adds 3D character, there is a continuous drive to develop even more sophisticated and diverse saturated heterocyclic scaffolds to improve drug-target interactions.

Conclusion

The tetrahydropyran scaffold is a validated and invaluable component in the medicinal chemist's toolkit. Its favorable physicochemical properties and synthetic tractability have led to its incorporation in numerous successful therapeutic agents, most notably in the targeted cancer therapy Sotorasib. As synthetic methodologies become more advanced, we can expect to see an even greater proliferation of innovative, life-saving drugs built around this privileged heterocyclic core. The strategic application of the THP moiety will undoubtedly continue to be a cornerstone of drug design, enabling the development of safer and more effective medicines.

References

-

The role of the tetrahydropyran ring in medicinal chemistry. Future Medicinal Chemistry. [Link]

-

KRAS G12C Inhibitors in Clinical Trials: A Review on the Competitive Landscape. Journal of Medicinal Chemistry. [Link]

-

Discovery of Sotorasib (AMG 510), a Covalent Inhibitor of KRASG12C. Journal of Medicinal Chemistry. [Link]

-

Recent advances in the synthesis of tetrahydropyrans. Organic & Biomolecular Chemistry. [Link]

-

Tetrahydropyran-Containing Spironicotinamides as Potent and Orally Efficacious InhA Inhibitors for the Treatment of Tuberculosis. Journal of Medicinal Chemistry. [Link]

-

The Williamson Ether Synthesis: A Review of its Scope, Limitations, and Recent Advancements. Chemistry - A European Journal. [Link]

An In-depth Technical Guide to the Discovery and Initial Characterization of Pyran Compounds

Preamble: The Pyran Scaffold - A Privileged Structure in Chemical Biology

The pyran ring, a six-membered oxygen-containing heterocycle, represents a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2][3] Found within the core structure of countless natural products such as flavonoids, coumarins, and many carbohydrates (in its saturated tetrahydropyran form), the pyran motif is widely regarded as a "privileged scaffold."[4][5] This designation stems from its ability to serve as a versatile framework for developing molecules with a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[6][7][8][9]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid template to provide a narrative that follows the logical progression of scientific inquiry—from the initial conception and synthesis of a novel pyran derivative to its unambiguous structural confirmation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Section 1: From Elusive Parent to Versatile Derivatives - A Note on Discovery

The parent pyran molecule exists as two isomers, 2H-pyran and 4H-pyran, distinguished by the location of the saturated carbon atom.[10] The journey to isolate these foundational structures was not trivial. 4H-Pyran, for instance, was first isolated and characterized in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.[10][11] These parent compounds were found to be highly unstable, particularly in the presence of air, readily disproportionating or hydrolyzing.[10][11]

This inherent instability is a critical insight for the modern chemist: the true value of pyran chemistry lies not in the parent heterocycle, but in the vast library of stable, functionalized derivatives that can be constructed upon its framework. The focus of contemporary research is therefore on the efficient synthesis of these substituted pyrans.

Section 2: Modern Synthetic Strategies - The Power of Multicomponent Reactions (MCRs)

To efficiently construct libraries of novel pyran compounds for screening, chemists have increasingly turned to one-pot multicomponent reactions (MCRs).[6][12] These reactions are prized for their atom economy, procedural simplicity, and ability to generate complex molecules from simple starting materials in a single step, aligning perfectly with the principles of green chemistry.[2][13]

A predominant strategy for synthesizing functionalized 4H-pyrans involves a three-component reaction between an aldehyde, malononitrile (or another active methylene compound), and a 1,3-dicarbonyl compound like ethyl acetoacetate or dimedone.[14]

Core MCR Mechanism: A Cascade of Predictable Reactivity

The causality behind this powerful transformation lies in a sequential cascade of well-understood organic reactions. The choice of a base or acid catalyst is crucial as it orchestrates this cascade.

-

Knoevenagel Condensation: The reaction is typically initiated by the base-catalyzed condensation between the aromatic aldehyde and malononitrile. This step rapidly forms a highly electrophilic α,β-unsaturated intermediate known as a Knoevenagel adduct.

-

Michael Addition: The enolate of the 1,3-dicarbonyl compound, also formed under basic conditions, then acts as a nucleophile, attacking the Knoevenagel adduct in a classic Michael addition. This C-C bond-forming reaction creates a linear, open-chain intermediate.

-

Intramolecular Cyclization & Tautomerization: The final step involves an intramolecular cyclization, where a nucleophilic group on the intermediate attacks a nitrile or carbonyl group, followed by tautomerization to yield the stable, substituted 4H-pyran ring.[13]

Experimental Protocol: A General Method for 4H-Pyran Synthesis

This protocol describes a representative, solvent-free, one-pot synthesis. The choice of catalyst and temperature is crucial and should be optimized for specific substrates.

Protocol 1: One-Pot Synthesis of a 2-amino-4H-pyran Derivative

-

Reactant Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), and ethyl acetoacetate (1.0 mmol).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or a solid-supported catalyst like KOH-loaded CaO (e.g., 10 mol%).[14] The use of a solid catalyst is a key green chemistry principle, simplifying purification.

-

Reaction Execution: Heat the mixture to 60-70 °C with continuous stirring. The reaction is typically carried out under solvent-free conditions to maximize reactant concentration and reduce waste.[14]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde is a reliable indicator. Reaction times can vary from 15 minutes to a few hours.[15]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add cold ethanol and stir for 10 minutes. The solid product will often precipitate.

-

Purification: Collect the crude product by vacuum filtration, wash with a small amount of cold ethanol to remove residual reactants, and dry. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or ethyl acetate.

Section 3: The Characterization Workflow - From Crude Solid to Confirmed Structure

Once a new compound is synthesized, a systematic workflow is essential to unequivocally determine its structure. This process is a self-validating system where each step provides data that must be consistent with the others, culminating in an unambiguous structural assignment.

Step 1: Spectroscopic Elucidation - The Foundational Triad

Spectroscopy provides the initial, powerful insights into the molecular structure. The combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) allows for a robust structural hypothesis.[16][17]

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the first port of call to confirm the presence of key functional groups. Its value lies in quickly verifying that the expected transformations have occurred. For a typical 2-amino-3-cyano-4H-pyran, the spectrum should confirm the incorporation of all three components.[14][18]

-

Amino Group (N-H): Look for characteristic stretches in the 3200-3400 cm⁻¹ region.

-

Nitrile (C≡N): A sharp, intense absorption around 2200 cm⁻¹ is a clear indicator of the nitrile group from malononitrile.

-

Ester Carbonyl (C=O): A strong stretch around 1680-1720 cm⁻¹ confirms the presence of the ester group from ethyl acetoacetate.

-

Alkene (C=C): Absorptions in the 1600-1650 cm⁻¹ region correspond to the double bonds within the pyran ring.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic technique for elucidating the precise connectivity and environment of atoms in a molecule.[17] Both ¹H and ¹³C NMR are required, and 2D techniques are often employed for complex structures.[19][20]

-

¹H NMR: Provides information on the number and type of protons. Key signals for a 4-aryl-4H-pyran include:

-

Aromatic protons from the aldehyde substituent (typically 7.0-8.0 ppm).

-

A characteristic singlet for the H4 proton of the pyran ring (often 4.5-5.0 ppm).

-

Signals for the ester and methyl groups, if present.

-

A broad singlet for the amino (-NH₂) protons.

-

-

¹³C NMR: Reveals the carbon skeleton. It is crucial for identifying quaternary carbons (those with no attached protons), such as C3 and C5 in the pyran ring, which are invisible in the ¹H NMR spectrum.

-

2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is invaluable for confirming the final structure. It shows correlations between protons and carbons that are 2-3 bonds away, allowing one to piece together the molecular fragments and confirm the pyran ring's formation.[19][20]

C. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check on the proposed structure. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass, allowing for the determination of the molecular formula.[18][21] The primary peak to identify is the molecular ion peak [M]⁺ or a related adduct like [M+H]⁺ or [M+Na]⁺.

| Technique | Information Yield | Example Data for a Hypothetical 2-amino-5-ethoxycarbonyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile |

| FT-IR | Functional Groups | ~3350 cm⁻¹ (N-H), ~2195 cm⁻¹ (C≡N), ~1680 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (C=C) |

| ¹H NMR | Proton Environment & Count | δ 7.2-7.4 (m, 5H, Ar-H), 4.7 (s, 1H, H4-pyran), 4.2 (q, 2H, -OCH₂), 2.5 (s, 3H, -CH₃), 1.3 (t, 3H, -CH₂CH₃) |

| ¹³C NMR | Carbon Skeleton | δ ~166 (C=O), ~158 (C2), ~145 (Ar-C), ~128 (Ar-CH), ~105 (C6), ~60 (-OCH₂), ~58 (C3), ~38 (C4), ~18 (-CH₃), ~14 (-CH₂CH₃) |

| HRMS (ESI) | Molecular Formula | Calculated for C₁₈H₁₈N₂O₃: [M+H]⁺ 323.1396; Found: 323.1399 |

Step 2: Single-Crystal X-ray Crystallography - The Gold Standard

While the spectroscopic triad provides overwhelming evidence for a structure, single-crystal X-ray crystallography is the ultimate arbiter, providing an unambiguous, three-dimensional map of the atoms in space.[22] It is the gold standard for structure proof, especially for novel compounds or those with ambiguous stereochemistry.[23][24][25]

Protocol 2: Sample Preparation for X-ray Crystallography

-

High Purity Material: The starting material must be of very high purity (>99%). This is typically achieved by recrystallization.

-

Crystal Growth: The key, and often most challenging, step is growing a single, defect-free crystal. Common methods include:

-

Slow Evaporation: Dissolving the compound in a suitable solvent or solvent mixture to near-saturation and allowing the solvent to evaporate slowly over days or weeks.

-

Solvent Diffusion: A solution of the compound is layered with a "poor" solvent in which the compound is insoluble. Diffusion of the poor solvent into the good solvent slowly lowers solubility, inducing crystallization.

-

-

Crystal Mounting and Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the molecule.[23]

Conclusion

The journey from simple precursors to a fully characterized, novel pyran compound is a testament to the power of systematic scientific investigation. By leveraging efficient and green synthetic methodologies like multicomponent reactions, researchers can rapidly generate molecular diversity. This must be paired with a rigorous and logical characterization workflow. The initial spectroscopic analysis provides a strong structural hypothesis, which is then unequivocally validated by the atomic-level detail of single-crystal X-ray crystallography. This foundational work is the essential first step that enables the subsequent exploration of these remarkable compounds in drug discovery and materials science.

References

- The Biological Potential of Pyran-Based Compounds: An In-depth Technical Guide - Benchchem. (URL: )

-

Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One - Taylor & Francis Online. (URL: [Link])

-

Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PubMed Central. (URL: [Link])

-

A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives - Ingenta Connect. (URL: [Link])

-

Synthesis and biological activities of some fused pyran derivatives - NIScPR. (URL: [Link])

-

Recent Advances in the Synthesis of 2H-Pyrans - MDPI. (URL: [Link])

-

Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One - Semantic Scholar. (URL: [Link])

-

A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives - Scilit. (URL: [Link])

- A Comparative Analysis of the Biological Activities of Furan and Pyran Deriv

-

A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor - Oriental Journal of Chemistry. (URL: [Link])

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed Central. (URL: [Link])

-

Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed. (URL: [Link])

-

Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. (URL: [Link])

-

Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials - ResearchGate. (URL: [Link])

-

Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications - PubMed. (URL: [Link])

-

The value of pyrans as anticancer scaffolds in medicinal chemistry - Royal Society of Chemistry. (URL: [Link])

-

Characterization of a new pyran derivative: Synthesis, structure, and DFT analysis - Wiley Online Library. (URL: [Link])

-

A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives - R Discovery. (URL: [Link])

-

Pyran - Britannica. (URL: [Link])

-

Pyran - Wikipedia. (URL: [Link])

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies - MDPI. (URL: [Link])

-

Natural Pyran compounds and their origin - ResearchGate. (URL: [Link])

-

Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative Linked via 1,6-Hexylene Spacer: X-ray Crystal Structures, Hishfeld Studies and DFT Calculations of Mono - MDPI. (URL: [Link])

-

Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation - Central Asian Journal of Medical and Natural Science. (URL: [Link])

-

Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent - Growing Science. (URL: [Link])

-

Structure Elucidation of a Pyrazolo[6][13]pyran Derivative by NMR Spectroscopy - PubMed Central. (URL: [Link])

-

Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans - ACS Publications. (URL: [Link])

-

Structure Elucidation of a Pyrazolo[6][13]pyran Derivative by NMR Spectroscopy - MDPI. (URL: [Link])

-

Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar. (URL: [Link])

- A Comparative Guide to the X-ray Crystallography of Novel Heterocycles from Pyrazine-2-sulfonyl Chloride - Benchchem. (URL: )

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (URL: [Link])

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis - University of Calgary. (URL: [Link])

-

The mass spectrum analysis and structure of 4H-pyran-4-one, 2,... - ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Pyran - Wikipedia [en.wikipedia.org]

- 11. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. growingscience.com [growingscience.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. lehigh.edu [lehigh.edu]

- 18. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 19. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

A Technical Guide to Molecular Identification: InChI and SMILES for 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine

Executive Summary

In the domains of chemical research and pharmaceutical development, the unambiguous representation of molecular structures is paramount. Standardized, machine-readable identifiers are the bedrock of chemical databases, regulatory submissions, and cheminformatics workflows, ensuring data integrity and interoperability. This guide provides an in-depth technical analysis of the two predominant line-notation systems, the Simplified Molecular-Input Line-Entry System (SMILES) and the IUPAC International Chemical Identifier (InChI), using the specific case of the bifunctional building block, 4-(aminomethyl)tetrahydro-2H-pyran-4-amine.

This document moves beyond a simple recitation of data. We will deconstruct the generation of these identifiers, provide actionable protocols for their creation and validation using open-source tools, and offer expert insights into their practical application. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to manage, verify, and utilize molecular identifiers for novel or less-common chemical entities.

Introduction: The Imperative for Unambiguous Identification